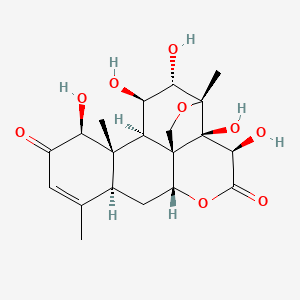

Yadanzioside K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H48O18 |

|---|---|

Molecular Weight |

768.8 g/mol |

IUPAC Name |

methyl 3-[(Z)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3/b13-8- |

InChI Key |

YJWLVGXIHBVPPC-JYRVWZFOSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Bruceine D: A Technical Guide to a Potent Quassinoid from Brucea amarissima

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceine D is a naturally occurring quassinoid, a class of tetracyclic triterpenoids, found in the seeds of Brucea amarissima and other related species such as Brucea javanica.[1][2] Renowned for its potent and diverse biological activities, Bruceine D has garnered significant interest within the scientific community, particularly in the fields of oncology and pharmacology. This technical guide provides an in-depth overview of Bruceine D, encompassing its physicochemical properties, detailed experimental protocols for its study, a summary of its biological efficacy, and an exploration of its mechanisms of action, with a focus on key signaling pathways. The information is presented to support and guide further research and development of this promising natural compound.

Physicochemical Properties

Bruceine D is a complex natural product with a characteristic quassinoid skeleton. Its chemical structure, molecular formula, and other key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Structure |  | --INVALID-LINK-- |

| Molecular Formula | C₂₀H₂₆O₉ | [1][3][4] |

| Molecular Weight | 410.42 g/mol | [1][3] |

| CAS Number | 21499-66-1 | [1][3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in Chloroform (B151607), Methanol (B129727).[5] Soluble in DMSO (up to 100 mg/mL, may require ultrasonication).[3][6] | MedChemExpress, TargetMol |

Experimental Protocols

Isolation and Purification of Bruceine D

The following is a generalized workflow for the isolation of Bruceine D from Brucea species, based on common phytochemical extraction techniques.

Methodology:

-

Extraction: The air-dried and powdered seeds of Brucea amarissima are macerated with 95% ethanol at room temperature for an extended period, typically 24-48 hours, with occasional agitation. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Bruceine D, being moderately polar, is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, commonly a mixture of chloroform and methanol or ethyl acetate and n-hexane. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing Bruceine D are pooled and may require further purification using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of Bruceine D on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Bruceine D. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the concentration of Bruceine D.

Biological Activity and Efficacy

Bruceine D exhibits a broad spectrum of biological activities, with its anticancer properties being the most extensively studied. It has demonstrated significant cytotoxicity against a variety of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 2.53 | --INVALID-LINK-- |

| SW1990 | Pancreatic Cancer | 5.21 | --INVALID-LINK-- |

| Capan-1 | Pancreatic Cancer | 1.35 | --INVALID-LINK-- |

| H460 | Lung Cancer | 0.5 | --INVALID-LINK-- |

| A549 | Lung Cancer | 0.6 | --INVALID-LINK-- |

Beyond its anticancer effects, Bruceine D has also been reported to possess antimalarial, anti-inflammatory, and insect antifeedant activities.[3][5]

Mechanism of Action and Signaling Pathways

Bruceine D exerts its biological effects through the modulation of multiple cellular signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.

Induction of Apoptosis via PI3K/Akt and MAPK Signaling

One of the primary mechanisms of action of Bruceine D is the induction of apoptosis in cancer cells. This is often mediated through the modulation of the PI3K/Akt and MAPK signaling pathways.

Bruceine D has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation. By inhibiting this pathway, Bruceine D downregulates pro-survival signals, thereby sensitizing cancer cells to apoptosis. Concurrently, Bruceine D can activate pro-apoptotic pathways, such as the p38 MAPK and JNK pathways, further promoting programmed cell death.

Other Reported Mechanisms

In addition to the PI3K/Akt and MAPK pathways, Bruceine D has been reported to influence other cellular processes, including:

-

Inhibition of Notch Signaling: Bruceine D has been identified as a Notch inhibitor, a pathway that plays a crucial role in cell differentiation, proliferation, and apoptosis.[3]

-

Modulation of JAK/STAT and JAG1/Notch Pathways: These pathways are also implicated in the antineoplastic effects of Bruceine D.

Conclusion and Future Directions

Bruceine D, a quassinoid isolated from Brucea amarissima, is a promising natural product with potent anticancer and other biological activities. Its ability to modulate key signaling pathways involved in cell survival and proliferation makes it an attractive candidate for further investigation and development as a therapeutic agent. Future research should focus on elucidating the detailed molecular targets of Bruceine D, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical settings. The in-depth understanding of its mechanisms of action will be pivotal in harnessing its full therapeutic potential.

References

- 1. Bruceine D | C20H26O9 | CID 441788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brucein D | C20H26O9 | CID 122784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immunoportal.com [immunoportal.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Bruceine D | Antiviral | Gamma-secretase | Parasite | TargetMol [targetmol.com]

The Biological Activity of Yadanzioside K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K, more commonly known in scientific literature as Ginsenoside Compound K (CK), is a key intestinal metabolite of protopanaxadiol (B1677965) ginsenosides (B1230088) derived from ginseng. Unlike its parent molecules, Compound K exhibits enhanced bioavailability, making it a subject of intense research for its potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of Compound K, with a focus on its anti-inflammatory and anticancer properties. The information presented is curated for researchers, scientists, and professionals in the field of drug development, offering quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

I. Anticancer Activity

Compound K has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Data Presentation: In Vitro Cytotoxicity of Compound K

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound K in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| HT-29 | Colon Cancer | ~20 µg/mL | 48 | Not Specified |

| HCT-116 | Colon Cancer | >20 | 24, 48, 72 | MTS Assay |

| SW-480 | Colon Cancer | >20 | 24, 48, 72 | MTS Assay |

| HepG2 | Liver Cancer | 47.661 | 48 | CCK-8 Assay |

| SK-Hep-1 | Liver Cancer | 53.141 | 48 | CCK-8 Assay |

| SK-N-MC | Neuroblastoma | 33.06 | Not Specified | Cell Viability Assay |

| Glioma Cells | Brain Cancer | 3 - 15 | Not Specified | Not Specified |

| Neuroblastoma Cells | Brain Cancer | 3 - 15 | Not Specified | Not Specified |

Signaling Pathways in Anticancer Activity

Compound K exerts its anticancer effects by modulating several key signaling pathways. One of the primary mechanisms is the induction of apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS). Furthermore, Compound K has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis in cancer.

Experimental Protocols

This protocol is used to assess the effect of Compound K on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound K Treatment: The following day, replace the medium with fresh medium containing various concentrations of Compound K (e.g., 10, 20, 30, 40, 50 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

Reagent Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

This protocol quantifies the number of apoptotic and necrotic cells following treatment with Compound K.

-

Cell Seeding and Treatment: Seed cells (e.g., HCT-116) in a 24-well plate at a density of 5 x 10^4 cells/well. After 24 hours, treat with desired concentrations of Compound K for 72 hours.

-

Cell Harvesting: Collect both adherent and non-adherent cells by trypsinization and centrifugation (600g for 5 minutes).

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.[1][2][3] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This assay assesses the effect of Compound K on the migratory capacity of cancer cells.

-

Cell Seeding: Seed cells (e.g., Eca109) in a 6-well plate to form a confluent monolayer.

-

Scratch Creation: Create a "wound" by scraping the monolayer with a sterile pipette tip.

-

Treatment: Wash the cells with PBS and then culture them in a serum-free medium containing different concentrations of Compound K or a vehicle control.

-

Image Acquisition: Capture images of the wound at 0, 24, and 48 hours.

-

Data Analysis: Measure the wound area at each time point using image analysis software (e.g., ImageJ).[4] The rate of wound closure is indicative of cell migration.

II. Anti-inflammatory Activity

Compound K has been shown to possess potent anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of Compound K are largely attributed to its ability to regulate the SIRT1/HDAC4 and NF-κB signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, Compound K activates Sirtuin 1 (SIRT1) and represses Histone Deacetylase 4 (HDAC4), leading to a reduction in pro-inflammatory gene expression.[3] Additionally, Compound K can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory mediators.[5]

Experimental Protocols

This protocol is used to quantify the effect of Compound K on the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with various concentrations of Compound K for 3 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 16-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Determine the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 450 nm using an ELISA microplate reader.

Conclusion

This compound, or Ginsenoside Compound K, is a promising bioactive compound with significant anticancer and anti-inflammatory activities. Its ability to modulate multiple critical signaling pathways, including those involved in apoptosis, cell proliferation, and inflammation, underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the mechanisms of action and potential clinical applications of this intriguing natural product. Further research is warranted to fully elucidate its pharmacological profile and to translate these preclinical findings into novel therapeutic strategies.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside compound K inhibits the proliferation, migration and invasion of Eca109 cell via VEGF-A/Pi3k/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activities of Yadanzioside K: A Review of Current Knowledge

Despite a comprehensive search of available scientific literature, no specific information was found regarding the mechanism of action, signaling pathways, or quantitative data for a compound identified as "Yadanzioside K." The scientific community has not yet published research detailing the biological activities of this specific molecule.

The initial investigation sought to provide an in-depth technical guide for researchers, scientists, and drug development professionals. The intended report would have included a detailed analysis of its molecular interactions, the cellular signaling cascades it modulates, and a summary of quantitative data from relevant experiments. Furthermore, it would have presented detailed experimental protocols and visual diagrams of its purported signaling pathways.

However, the absence of any specific scientific publications or data pertaining to "this compound" prevents the fulfillment of these requirements. The search results yielded information on various other natural compounds and vitamins, such as Vitamin K, polysaccharides from Korean Red Ginseng, Daunorubicin, and Apocynoside II, none of which are chemically or functionally related to a compound with the name "this compound."

It is possible that "this compound" is a very recently discovered compound for which research has not yet been published, or that the name may be subject to a different classification or nomenclature in scientific databases.

Researchers interested in the potential therapeutic properties of novel natural products are encouraged to consult specialized databases such as PubChem, Scopus, and the Web of Science for the most current research findings. Should information on "this compound" become available in the future, a detailed analysis of its mechanism of action would be a valuable contribution to the field of pharmacology and drug discovery.

Troubleshooting & Optimization

Technical Support Center: Yadanzioside K Treatment Protocols

A Note to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for specific experimental data related to Yadanzioside K has revealed a significant gap in the currently available scientific literature. While this compound, a natural quassinoid glucoside isolated from Brucea javanica (Lour.) Merr. (also known as Brucea amarissima), was structurally characterized in 1986, detailed studies on its specific biological activities, treatment protocols, signaling pathways, and potential experimental challenges are not publicly accessible.

This lack of specific data prevents the creation of a detailed troubleshooting guide and FAQ section as initially intended. The core requirements for quantitative data tables, detailed experimental methodologies, and specific signaling pathway diagrams for this compound cannot be fulfilled at this time.

However, to assist researchers interested in this compound, we have compiled a summary of the broader context of quassinoids from Brucea javanica and the general methodologies used in their study. This information may serve as a foundational guide for initiating research on this compound.

General Information on Brucea javanica Quassinoids

Brucea javanica is a plant rich in a class of bitter compounds known as quassinoids, which have demonstrated a wide range of pharmacological effects.[1] Modern research has increasingly focused on the anti-tumor, anti-inflammatory, and anti-malarial properties of these compounds.[2][3]

Known Biological Activities of Brucea javanica Quassinoids:

-

Antitumor Activity: Many quassinoids isolated from Brucea javanica, such as Brusatol and Bruceine D, have been extensively studied for their anti-cancer effects.[1] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2]

-

Anti-inflammatory Activity: Quassinoids have demonstrated significant anti-inflammatory properties.[2]

-

Antimalarial Activity: Traditionally, Brucea javanica has been used to treat malaria, and several of its quassinoids have shown potent activity against Plasmodium falciparum, including multi-drug resistant strains.[3]

-

Antiviral Activity: Some studies have also indicated the antiviral potential of compounds found in Brucea javanica.[2]

Hypothetical Experimental Workflow for Investigating this compound

Based on standard practices for natural product drug discovery and development, a logical workflow for investigating the biological activities of this compound would be as follows. This workflow is a generalized representation and would require specific optimization for this compound.

Potential Signaling Pathways to Investigate

Given that other quassinoids from Brucea javanica have demonstrated anti-tumor effects, it is plausible that this compound could modulate similar signaling pathways. Brusatol and Bruceine D, for example, are known to exert their effects through multiple signaling cascades.[1] A potential starting point for investigation could be the pathways commonly affected by anti-cancer agents.

References

- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.